6-Amino-2-chloro-3-methylbenzoic acid

Vue d'ensemble

Description

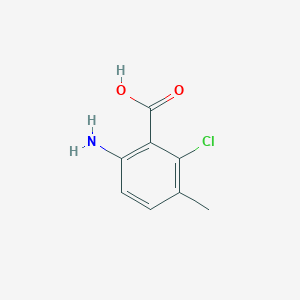

6-Amino-2-chloro-3-methylbenzoic acid is a chemical compound with the empirical formula C8H8ClNO2 . It is a solid substance and is often used in research as a unique chemical .

Synthesis Analysis

The synthesis of 2-amino-6-chloro-3-methylbenzoic acid can start from 2-amino-3-methylbenzoic acid. The reaction occurs in DMF solvent conditions with N-chlorosuccinimide to produce a chlorine product at the para position of the amino group. The reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group causing a para-positioned directed reaction .Molecular Structure Analysis

The molecular structure of 6-Amino-2-chloro-3-methylbenzoic acid can be represented by the SMILES stringCc1ccc(Cl)c(c1N)C(O)=O . The InChI representation is 1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis

6-Amino-2-chloro-3-methylbenzoic acid is a solid substance . It has a molecular weight of 185.61 . The compound is light yellow in color .Applications De Recherche Scientifique

Insecticide Synthesis

6-Amino-2-chloro-3-methylbenzoic acid can be used in the synthesis of novel anthranilic diamides . These compounds are designed to be environmentally friendly insecticides with high activity, low toxicity, and low residue . They have shown excellent insecticidal activities against Lepidoptera pests .

Structural Modification of Natural Products

Amino acids, including 6-Amino-2-chloro-3-methylbenzoic acid, can be used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Preparation of Benzoyl Urea

6-Amino-2-chloro-3-methylbenzoic Acid is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups . These groups have been found to possess insecticidal activity .

Development of 11β-HSD1 Inhibitors

6-Amino-2-chloro-3-methylbenzoic acid can be used in the development of 11β-HSD1 inhibitors . These inhibitors have been developed as promising agents against metabolic diseases .

Safety and Hazards

Mécanisme D'action

Mode of Action

As a benzoic acid derivative, it may interact with its targets through hydrogen bonding or ionic interactions, but the specific mechanisms remain to be elucidated .

Biochemical Pathways

Given the structural similarity to other benzoic acid derivatives, it may potentially influence pathways involving aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Amino-2-chloro-3-methylbenzoic acid are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion pathways remain unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-2-chloro-3-methylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with targets .

Propriétés

IUPAC Name |

6-amino-2-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMMULQDXBPFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)

![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)

![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)

![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)